8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
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Overview
Description
8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine and fluorine atoms, as well as a dimethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a suitable isoquinoline precursor. The reaction conditions often include the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The reactions are usually carried out in the presence of a solvent like dichloromethane or acetonitrile, under controlled temperature and time conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
- 8-Bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
- 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline
Uniqueness
8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN.ClH/c1-11(2)6-14-5-7-8(11)3-4-9(13)10(7)12;/h3-4,14H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLRNNYABALVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2Br)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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